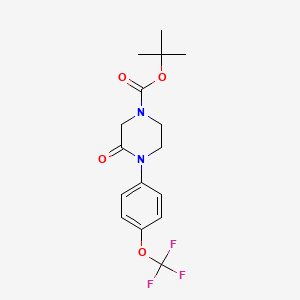

Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate

Description

Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is a piperazine derivative characterized by a trifluoromethoxy-substituted phenyl ring at the 4-position, a ketone group at the 3-position, and a tert-butyl carbamate group at the 1-position of the piperazine ring.

Properties

IUPAC Name |

tert-butyl 3-oxo-4-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O4/c1-15(2,3)25-14(23)20-8-9-21(13(22)10-20)11-4-6-12(7-5-11)24-16(17,18)19/h4-7H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUUPCHMRNOLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with trifluoromethoxybenzene derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit potential as anticancer agents. The compound has been evaluated for its ability to inhibit specific protein targets involved in cancer progression. For instance, studies have shown that modifications to the dioxaborolane moiety can enhance the biological activity against various cancer cell lines .

Targeting PD-L1

The compound has been investigated for its role as a ligand in targeting programmed death-ligand 1 (PD-L1), a protein that plays a significant role in immune evasion by tumors. In vitro studies demonstrated that derivatives of this compound could effectively bind to PD-L1 and inhibit its activity, thereby enhancing immune response against tumors .

Suzuki-Miyaura Coupling

The compound serves as an important intermediate in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane group facilitates the coupling process with various aryl halides, leading to the formation of complex organic molecules with potential applications in pharmaceuticals and materials science .

Synthesis of Novel Materials

The versatility of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile extends to its use in synthesizing novel materials such as covalent triazine-based frameworks. These materials have applications in gas storage and catalysis due to their porous structure and high surface area .

Polymer Chemistry

In polymer chemistry, compounds like 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are utilized to create functionalized polymers through cross-linking reactions. These polymers can exhibit enhanced mechanical properties and thermal stability compared to their unmodified counterparts .

Photonic Applications

Research has also explored the use of this compound in photonic applications where it can be incorporated into light-emitting devices or sensors due to its electronic properties. The ability to modify the electronic structure through substitution allows for tuning the optical properties of the resultant materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | PD-L1 Inhibition | Demonstrated effective binding and inhibition of PD-L1 by derivatives of the compound |

| Study 2 | Organic Synthesis | Showed successful application in Suzuki-Miyaura coupling reactions |

| Study 3 | Material Science | Explored use in creating covalent frameworks for gas storage |

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the piperazine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethoxy vs. trifluoromethyl : The trifluoromethoxy group in the target compound and A7 provides distinct electronic effects (strong electron-withdrawing nature) compared to the trifluoromethyl group in compound 9, influencing reactivity and binding affinity .

- Bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl in compound 48) improve lipophilicity, which may enhance membrane permeability but reduce solubility .

Biological Activity

Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C16H19F3N2O4

- Molecular Weight : 343.34 g/mol

- CAS Number : 2089649-38-5

The trifluoromethoxy group in the compound enhances its lipophilicity and biological activity. The electron-withdrawing nature of the trifluoromethyl group is known to influence protein-ligand interactions, which can enhance binding affinity to various biological targets. Specifically, this compound has been noted for its interactions with enzymes involved in inflammatory pathways and cancer progression.

Inhibition Studies

Research indicates that derivatives containing the trifluoromethoxy group exhibit significant inhibitory effects on various enzymes:

- Cyclooxygenase (COX) : The compound has shown moderate inhibition against COX-2, an enzyme involved in inflammation and pain pathways. Inhibition studies reveal IC50 values in the range of micromolar concentrations, indicating potential anti-inflammatory properties .

- Lipoxygenases (LOX) : Similarly, it demonstrates inhibitory activity against LOX enzymes (specifically LOX-5 and LOX-15), which are implicated in leukotriene synthesis during inflammatory responses .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.4 |

| Hek293 (human embryonic kidney) | 15.6 |

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its potential as an anti-cancer agent .

Case Studies

- Anti-inflammatory Activity : A study explored the compound's ability to inhibit COX-2 and LOX pathways in mouse models of inflammation. The results indicated a significant reduction in inflammatory markers when treated with the compound compared to controls, suggesting a promising therapeutic role in managing inflammatory diseases .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects against various cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 cells, with mechanisms involving apoptosis induction being investigated through flow cytometry assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.